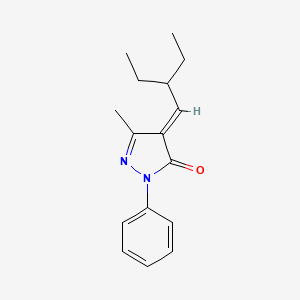

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a five-membered pyrazole ring substituted with a phenyl group at position 1, a methyl group at position 3, and a 2-ethylbutylidene moiety at position 2. Pyrazolone derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as well as their utility in coordination chemistry as ligands for metal complexes .

Synthesis: The compound is synthesized via condensation of 3-methyl-1-phenyl-5-pyrazolone with substituted aldehydes or ketones under basic conditions, a method common to analogous pyrazolone derivatives . For example, similar ligands such as 4-(4-dimethylaminobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L1) are prepared by reacting 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes in ethanol using potassium carbonate as a catalyst .

The keto-enol tautomerism typical of pyrazolones allows for coordination with metal ions via the carbonyl oxygen or imine nitrogen, as observed in silver(I) complexes of related ligands .

Properties

Molecular Formula |

C16H20N2O |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

(4E)-4-(2-ethylbutylidene)-5-methyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C16H20N2O/c1-4-13(5-2)11-15-12(3)17-18(16(15)19)14-9-7-6-8-10-14/h6-11,13H,4-5H2,1-3H3/b15-11+ |

InChI Key |

SPDVGVREGKWISA-RVDMUPIBSA-N |

Isomeric SMILES |

CCC(CC)/C=C/1\C(=NN(C1=O)C2=CC=CC=C2)C |

Canonical SMILES |

CCC(CC)C=C1C(=NN(C1=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-ethylbutyraldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone compounds.

Substitution: The phenyl ring and the ethylbutylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Oxidized pyrazolone derivatives.

Reduction: Reduced pyrazolone compounds.

Substitution: Substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications in treating pain, inflammation, and infections.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting Cyclooxygenase (COX) Enzymes: This leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Modulating Reactive Oxygen Species (ROS) Levels: The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Interacting with Cellular Receptors: It may bind to specific receptors on cell surfaces, modulating signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Key Observations :

Substituent Effects on Bioactivity :

- Electron-donating groups (e.g., -OCH₃ in L3) enhance thermal stability but may reduce antimicrobial potency compared to electron-withdrawing groups. For example, L1 (with -N(CH₃)₂) exhibits lower MIC values (8–32 µg/mL) against E. coli and S. aureus than L3 .

- Bulky substituents like 2-ethylbutylidene may improve lipid membrane penetration, though direct biological data for this compound are lacking.

Coordination Chemistry :

- Ag(I) complexes of L1–L3 demonstrate higher antimicrobial activity than free ligands due to increased membrane disruption via Ag⁺ ion release .

- The title compound’s 2-ethylbutylidene group could sterically hinder metal coordination compared to planar benzylidene substituents in L1–L3.

Crystallographic Behavior: Derivatives like (Z)-4-[(ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one form supramolecular chains via C–H⋯O bonds, which stabilize the crystal lattice . In contrast, coumarin-substituted pyrazolones exhibit π-π stacking due to aromatic coumarin moieties .

Synthetic Yields: Condensation reactions typically yield 68–73% for pyrazolones with aromatic aldehydes , whereas hybrid substituents (e.g., ethylamino-furyl) require multi-step synthesis with lower yields (~50%) .

Table 2: Thermal Stability of Selected Pyrazolone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.